[4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate
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Overview
Description
[4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the sulfonylbenzoyl hydrazine with an aldehyde or ketone.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the hydrazone linkage.
Reduction: Reduction reactions can target the sulfonyl group or the hydrazone linkage, potentially converting them to sulfides or amines, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Products may include sulfoxides or sulfonic acids.
Reduction: Products may include amines or sulfides.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate involves its interaction with specific molecular targets. The sulfonyl group and the hydrazone linkage are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- [4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] chloride
- [4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] bromide
Uniqueness: The acetate ester in [4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate provides unique reactivity and solubility properties compared to its halogenated counterparts. This can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[4-[4-[(Z)-[(4-piperidin-1-ylsulfonylbenzoyl)hydrazinylidene]methyl]phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20(31)35-25-13-9-23(10-14-25)22-7-5-21(6-8-22)19-28-29-27(32)24-11-15-26(16-12-24)36(33,34)30-17-3-2-4-18-30/h5-16,19H,2-4,17-18H2,1H3,(H,29,32)/b28-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHSTADDRCVKJ-USHMODERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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